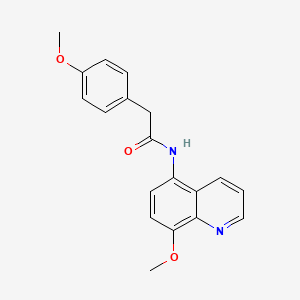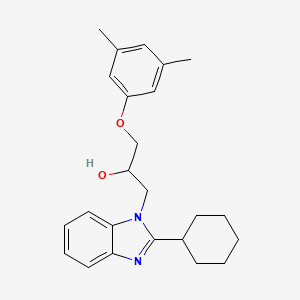![molecular formula C19H15N3O3S2 B11316807 6,7-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11316807.png)
6,7-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimetil-N-[3-(5-metiltiofen-2-il)-1,2,4-tiadiazol-5-il]-4-oxo-4H-cromeno-2-carboxamida es un compuesto orgánico complejo que presenta un núcleo de cromeno, un anillo de tiofeno y una porción de tiadiazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6,7-dimetil-N-[3-(5-metiltiofen-2-il)-1,2,4-tiadiazol-5-il]-4-oxo-4H-cromeno-2-carboxamida normalmente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación del núcleo de cromeno, seguido de la introducción de los grupos tiofeno y tiadiazol a través de varias reacciones de acoplamiento. Los reactivos comunes utilizados en estas reacciones incluyen catalizadores organometálicos, intermediarios halogenados y agentes de acoplamiento de amidas.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costes. Esto podría incluir el uso de reactores de flujo continuo, cribado de alto rendimiento de las condiciones de reacción y el desarrollo de métodos de purificación robustos para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
6,7-dimetil-N-[3-(5-metiltiofen-2-il)-1,2,4-tiadiazol-5-il]-4-oxo-4H-cromeno-2-carboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El anillo de tiofeno puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: El grupo carbonilo en el núcleo de cromeno puede reducirse para formar alcoholes.
Sustitución: La porción de tiadiazol puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (mCPBA) en condiciones suaves.
Reducción: Reactivos como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como la trietilamina.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del anillo de tiofeno produciría sulfoxidos o sulfonas, mientras que la reducción del núcleo de cromeno produciría derivados de alcohol.
Aplicaciones Científicas De Investigación
6,7-dimetil-N-[3-(5-metiltiofen-2-il)-1,2,4-tiadiazol-5-il]-4-oxo-4H-cromeno-2-carboxamida tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por su potencial como molécula bioactiva con propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: Explorado por sus potenciales efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas únicas.
Mecanismo De Acción
El mecanismo de acción de 6,7-dimetil-N-[3-(5-metiltiofen-2-il)-1,2,4-tiadiazol-5-il]-4-oxo-4H-cromeno-2-carboxamida implica su interacción con objetivos y vías moleculares específicos. Se sabe que las porciones de tiofeno y tiadiazol interactúan con enzimas y receptores, modulando su actividad. Este compuesto puede inhibir ciertas enzimas o bloquear sitios receptores, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de tiofeno: Compuestos como el 2,5-dimetiltiofeno y el 3-metiltiofeno.
Derivados de tiadiazol: Compuestos como el ácido 1,2,4-tiadiazol-5-carboxílico y el 3,5-dimetil-1,2,4-tiadiazol.
Derivados de cromeno: Compuestos como la 4H-cromeno-4-ona y el ácido 6,7-dimetil-4H-cromeno-2-carboxílico.
Singularidad
6,7-dimetil-N-[3-(5-metiltiofen-2-il)-1,2,4-tiadiazol-5-il]-4-oxo-4H-cromeno-2-carboxamida es único debido a su combinación de un núcleo de cromeno, un anillo de tiofeno y una porción de tiadiazol. Esta estructura única confiere propiedades químicas y biológicas distintas, convirtiéndola en un compuesto valioso para la investigación y las potenciales aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C19H15N3O3S2 |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
6,7-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H15N3O3S2/c1-9-6-12-13(23)8-15(25-14(12)7-10(9)2)18(24)21-19-20-17(22-27-19)16-5-4-11(3)26-16/h4-8H,1-3H3,(H,20,21,22,24) |
Clave InChI |
LITRRTMQPCPWLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C2=NSC(=N2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Dimethylamino)propyl]-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11316724.png)
![2-(2-chlorophenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11316734.png)

![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B11316739.png)
![N-[(5-{[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11316752.png)
![2-(2-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11316754.png)
![[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11316761.png)
![2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11316770.png)
![[(1-cyclopentyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)sulfanyl]acetonitrile](/img/structure/B11316772.png)

![2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11316781.png)

![2-(4-methoxyphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11316789.png)
![2-(3,5-dimethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11316799.png)
